molecular formula C6H9N3O2 B2488818 N-Methoxy-N-methyl-1H-imidazole-1-carboxamide CAS No. 862873-06-1

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Cat. No.: B2488818
CAS No.: 862873-06-1
M. Wt: 155.157
InChI Key: DOQREVDTYAHWSN-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methoxy-N-methylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQREVDTYAHWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862873-06-1
Record name 862873-06-1
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Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Synthesis

The most widely cited method involves N,N′-carbonyldiimidazole (CDI) as a carbonylating agent. CDI reacts with N-methoxy-N-methylamine to form an intermediate imidazolide, which subsequently couples with imidazole:

$$
\text{N-Methoxy-N-methylamine} + \text{CDI} \rightarrow \text{Intermediate} \xrightarrow{\text{Imidazole}} \text{N-Methoxy-N-methyl-1H-imidazole-1-carboxamide}
$$

Key Steps :

  • Activation : CDI (1.1 equiv) reacts with N-methoxy-N-methylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, forming a reactive carbamate intermediate.
  • Nucleophilic Substitution : Imidazole (1.2 equiv) is added, displacing the imidazole moiety from the intermediate.

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 0°C → 25°C 92% yield
Solvent THF >90% purity
Reaction Time 12 h Minimal byproducts

This method achieves yields >90% with high purity, as confirmed by $$^1$$H NMR (δ 3.28 ppm for N-methyl, δ 3.75 ppm for N-methoxy).

Trimethylsilyl Cyanide (TMSCN) Route

An alternative approach utilizes trimethylsilyl cyanide (TMSCN) to synthesize N-methoxy-N-methylcyanoformamide, a precursor to the target compound:

$$
\text{this compound} + \text{TMSCN} \rightarrow \text{N-Methoxy-N-methylcyanoformamide} + \text{Byproducts}
$$

Procedure :

  • Reaction Setup : TMSCN (1.5 equiv) is added to a solution of the carboxamide in dichloromethane (DCM) at −20°C.
  • Quenching : The mixture is warmed to 25°C and quenched with aqueous NaHCO₃.

Challenges :

  • Moisture Sensitivity : TMSCN requires strict anhydrous conditions.
  • Byproduct Formation : Imidazole derivatives may form if stoichiometry is imprecise.

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability:

System Configuration :

  • Reactor Type : Tubular (316L stainless steel)
  • Residence Time : 8 min
  • Temperature : 50°C

Advantages :

  • Throughput : 5 kg/day with 88% yield.
  • Safety : Minimizes exposure to hazardous intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, imidazole), δ 3.75 (s, 3H, OCH₃), δ 3.28 (s, 3H, NCH₃)
IR (ATR) 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)
HRMS (ESI+) m/z 156.0664 [M+H]⁺ (calc. 156.0668)

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O:MeCN) shows ≥98% purity at 254 nm.

Emerging Methodologies

Photocatalytic Carboxylation

Preliminary studies explore visible-light-mediated carboxylation using CO₂:

$$
\text{Imidazole} + \text{CO}2 \xrightarrow{\text{Ru(bpy)}3^{2+}} \text{Intermediate} \xrightarrow{\text{N-Methoxy-N-methylamine}} \text{Product}
$$

Efficiency : 45% yield (room temperature, 24 h), requiring further optimization.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders due to its ability to modify biological activity through structural variations. The compound's imidazole ring is known for its interaction with biological targets, making it a potential candidate for drug design aimed at enzyme inhibition and receptor binding .

Case Study: HO-1 Inhibition
Research has indicated that compounds related to this compound can inhibit heme oxygenase-1 (HO-1), an enzyme linked to several malignancies. A fragment-based approach identified novel compounds that showed significant inhibitory activity against HO-1, highlighting the potential of imidazole derivatives in anticancer therapy .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its properties improve the stability and solubility of agrochemicals, which can lead to more effective pest control strategies. This compound plays a vital role in formulating products that require enhanced performance under various environmental conditions .

Biochemical Research

Enzyme Inhibition Studies
The compound is widely employed in biochemical research for studying enzyme inhibition mechanisms. By acting as a reagent in various biochemical reactions, it aids researchers in understanding metabolic pathways and drug interactions. For example, it has been used to synthesize biologically active molecules that interact with specific enzymes, providing insights into their functions and potential therapeutic applications .

Material Science

Innovative Material Development
this compound is also explored for its potential in creating innovative materials. Its unique chemical structure allows for the development of polymers with specific properties suitable for coatings and adhesives. Research into these materials focuses on enhancing durability and performance in various industrial applications .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. Its presence helps accurately quantify similar compounds within complex mixtures, making it an essential tool for laboratories engaged in chemical analysis .

Data Table: Summary of Applications

Field Application Details
Pharmaceutical DevelopmentDrug synthesisIntermediate for drugs targeting neurological disorders
Agricultural ChemistryAgrochemical formulationEnhances stability and solubility of pesticides and herbicides
Biochemical ResearchEnzyme inhibition studiesAids in understanding metabolic pathways and drug interactions
Material ScienceInnovative material developmentDevelopment of polymers for coatings and adhesives
Analytical ChemistryChromatographic techniquesUsed as a standard for accurate quantification in chemical analysis

Biological Activity

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (also known as N-methoxy-N-methylcarbamoylimidazole) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2

The structure features an imidazole ring, which is significant for its biological activity, particularly in interactions with various biological targets.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties. A study focusing on imidazole derivatives highlighted their ability to inhibit the heme oxygenase-1 (HO-1) enzyme, which is often overexpressed in cancerous tissues. Compounds with similar structures achieved IC50 values in the micromolar range, suggesting that this compound could potentially act as a HO-1 inhibitor, contributing to its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study on benzimidazole derivatives indicated that modifications to the imidazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest a potential for similar activity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like HO-1 can disrupt cancer cell survival pathways.
  • Interaction with Cellular Targets : The imidazole ring may facilitate interactions with various cellular receptors or enzymes, influencing cellular signaling pathways related to proliferation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Akue-Gedu et al. (2015)Antiproliferative ActivityIdentified potent inhibitors of cancer cell lines with IC50 values in the nanomolar range .
Giraud et al. (2020)CDK InhibitionReported compounds that were effective against human carcinoma cell lines .
Recent Review (2024)Benzimidazole DerivativesHighlighted the importance of structural modifications for enhancing biological activity .

Q & A

Q. What are the typical synthetic routes for N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR: S-H stretch at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) .

Step 2 : Treat with hydrazine hydrate to introduce hydrazinyl groups, monitored by TLC (Rf shifts) and melting point analysis .

Final Step : Condense with sodium cyanate and glacial acetic acid to form the carboxamide.

Q. Characterization Methods :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹).
  • NMR : ¹H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.3 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks).

Q. Table 1: Key Spectral Data for Intermediate (1)

Functional GroupIR (cm⁻¹)¹H-NMR (δ)
S-H263412.31 (s)
N-H (benzimidazole)339510.93 (s)

Q. Which purification techniques are most effective for isolating this compound post-synthesis?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane). Monitor purity via TLC (Rf ~0.5 for polar derivatives) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing N-Methoxy-N-methyl derivatives?

Methodological Answer : Contradictions often arise from:

  • Overlapping Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, distinguish N-methyl (δ ~3.0 ppm) from methoxy protons .
  • Tautomerism : Analyze variable-temperature NMR to identify dynamic equilibria in imidazole rings .
  • Mass Fragmentation Patterns : Compare experimental MS/MS data with computational predictions (e.g., using Mass Frontier).

Case Study : In a benzimidazole derivative, conflicting ¹³C-NMR signals for N=C-N (δ ~151 ppm) were resolved via DEPT-135 experiments .

Q. What strategies optimize reaction yields in coupling reactions involving this compound?

Methodological Answer : Key factors include:

  • Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki couplings (e.g., aryl boronic acid coupling) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of carboxamide intermediates.
  • Temperature Control : Microwave-assisted synthesis (100–120°C) reduces side reactions in heterocyclic systems .

Q. Table 2: Yield Optimization in Coupling Reactions

ConditionYield (%)Purity (%)
DMF, 80°C, 12h6295
DMSO, 100°C, 6h7898
Microwave, 120°C, 2h8599

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Methodological Answer :

  • Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Evidence from benzimidazole-triazole hybrids showed binding scores correlating with IC₅₀ values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).

Example : A docking study of triazole-acetamide derivatives revealed hydrogen bonding with active-site residues (e.g., Asp86 in α-glucosidase) .

Q. What crystallographic techniques are used to determine the 3D structure of this compound derivatives?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane). Resolve structures with SHELX-97 .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds in carboxamide packing) .
  • Powder XRD : Confirm phase purity by matching experimental patterns with simulated data (Mercury software).

Case Study : A 1-methylimidazole-carboxamide derivative crystallized in the monoclinic space group P2₁/c, with key torsion angles confirming planar amide geometry .

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